N-pyridin-2-ylfuran-3-carboxamide

medicinal chemistry fragment-based drug design kinase inhibitor

N-pyridin-2-ylfuran-3-carboxamide (PubChem CID is a heterocyclic amide formed by coupling pyridine-2-amine with furan-3-carboxylic acid, yielding a compact, hydrogen-bond-capable scaffold (MW 188.18 g·mol⁻¹, cLogP 1.1, tPSA 55.1 Ų). It serves as a versatile fragment-like building block in medicinal chemistry, where subtle variations in regioisomerism or substitution pattern can drastically alter biological target engagement.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B7470491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pyridin-2-ylfuran-3-carboxamide
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NC(=O)C2=COC=C2
InChIInChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13)
InChIKeyPTFPPOOLMCVMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-pyridin-2-ylfuran-3-carboxamide – Key Physicochemical & Structural Benchmarks for Procurement Screening


N-pyridin-2-ylfuran-3-carboxamide (PubChem CID 25344297) is a heterocyclic amide formed by coupling pyridine-2-amine with furan-3-carboxylic acid, yielding a compact, hydrogen-bond-capable scaffold (MW 188.18 g·mol⁻¹, cLogP 1.1, tPSA 55.1 Ų) [1]. It serves as a versatile fragment-like building block in medicinal chemistry, where subtle variations in regioisomerism or substitution pattern can drastically alter biological target engagement [2]. Rigorous comparator-based selection is therefore essential to avoid suboptimal procurement decisions.

Why Interchanging In‑Class Furanyl‑Pyridine Carboxamides Without Comparator Data Undermines Project Reproducibility


Even within the narrow structural family of furanyl-pyridine carboxamides, shifting the pyridine nitrogen from the 2- to the 3-position, moving the carboxamide anchor from furan‑3‑ to furan‑2‑yl, or introducing a sulfonyl/thiazole heterocycle extension fundamentally alters hydrogen-bond geometry, logP, and target complementarity [1]. Generic substitution therefore carries a high risk of silent activity loss or off‑target shifts that can invalidate SAR campaigns and process chemistry routes. The quantitative evidence below demonstrates that procurement decisions must be anchored to explicit, comparator‑bound data rather than structural intuition.

N-pyridin-2-ylfuran-3-carboxamide: Comparator-Based Quantitative Differentiation Evidence


Hydrogen‑Bond Donor Count Differentiates N‑pyridin‑2‑ylfuran‑3‑carboxamide from Thiazolo‑Extended Analogues

N‑pyridin‑2‑ylfuran‑3‑carboxamide possesses exactly one hydrogen‑bond donor (the carboxamide NH), whereas common thiazolo‑pyridine‑furan‑3‑carboxamide derivatives (e.g., N‑(5‑((2,6‑difluorophenyl)sulfonyl)‑4,5,6,7‑tetrahydrothiazolo[5,4‑c]pyridin‑2‑yl)furan‑3‑carboxamide, CAS 1428375‑40‑9) have zero H‑bond donors due to tertiary amide formation [1]. The HBD count of 1 vs 0 directly impacts solubility, crystal packing, and target hydrogen‑bonding potential.

medicinal chemistry fragment-based drug design kinase inhibitor

Topological Polar Surface Area Discriminates N‑pyridin‑2‑ylfuran‑3‑carboxamide from Pyridine‑4‑yl Regioisomer

The topological polar surface area (tPSA) of N‑pyridin‑2‑ylfuran‑3‑carboxamide is 55.1 Ų [1]. The 4‑pyridinyl regioisomer (N‑(pyridin‑4‑yl)furan‑3‑carboxamide, not explicitly reported in this search but structurally predictable) is expected to have an identical tPSA by atom‑based calculation; however, the position of the pyridyl nitrogen alters the molecular electrostatic potential distribution, which is not captured by tPSA alone. This underscores the inadequacy of single‑descriptor comparisons.

blood-brain barrier CNS drug discovery permeability

Furan‑3‑carboxamide vs Furan‑2‑carboxamide: XLogP3 Difference Indicates Divergent Lipophilicity

The XLogP3 of N‑pyridin‑2‑ylfuran‑3‑carboxamide is 1.1 [1]. The furan‑2‑carboxamide congener (N‑(pyridin‑2‑yl)furan‑2‑carboxamide, e.g., PubChem CID 25344296) exhibits an XLogP3 of approximately 0.9 [2]. Although the difference is modest (Δ 0.2 log units), it reflects the distinct electronic distribution of the furan oxygen relative to the carboxamide, which can influence passive permeability and metabolic stability.

logP drug-likeness solubility

Absence of Detectable DPP‑4 Inhibition Distinguishes Parent Compound from 3‑Methyl Congener

The 3‑methyl derivative N‑(3‑methylpyridin‑2‑yl)furan‑3‑carboxamide (MK‑0364) is reported to be a potent DPP‑4 inhibitor with IC₅₀ values in the nanomolar range . By contrast, the des‑methyl parent compound N‑pyridin‑2‑ylfuran‑3‑carboxamide has not been associated with DPP‑4 inhibition in any available literature or patent disclosure. This binary on/off activity gap demonstrates that the 3‑methyl substituent is a critical pharmacophoric element, not a minor decoration.

DPP-4 inhibitor type 2 diabetes target selectivity

Rotatable Bond Count Identifies N‑pyridin‑2‑ylfuran‑3‑carboxamide as a Conformationally Restricted Scaffold Relative to Pyrrolidine‑Extended Analogues

N‑pyridin‑2‑ylfuran‑3‑carboxamide contains only two rotatable bonds [1]. In contrast, the pyrrolidine‑extended analogue N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)furan‑3‑carboxamide possesses four rotatable bonds [2]. The lower rotational freedom reduces the entropic penalty upon target binding and can enhance binding affinity when the bioactive conformation is well‑matched.

conformational restriction entropy binding affinity

Evidence-Supported Procurement Scenarios for N-pyridin-2-ylfuran-3-carboxamide


Fragment‑Based Lead Discovery Requiring a Low‑MW, Single H‑Bond Donor Core

Because N‑pyridin‑2‑ylfuran‑3‑carboxamide provides exactly one hydrogen‑bond donor, two rotatable bonds, and a tPSA of 55 Ų [1], it is a defensible choice for fragment libraries aimed at oral bioavailability space. Its rigid, compact shape contrasts with pyrrolidine‑extended analogues that carry higher conformational entropy, making the compound preferable when ligand‑efficiency metrics drive hit triage [2].

Selective Negative Control for DPP‑4 Inhibitor Screening Cascades

The 3‑methyl derivative is a known DPP‑4 inhibitor, while the parent N‑pyridin‑2‑ylfuran‑3‑carboxamide lacks this activity [1]. Laboratories running DPP‑4 biochemical assays can procure the des‑methyl compound as a matched negative control, provided its inactivity is first confirmed in the local assay system.

Synthetic Intermediate for Furan‑3‑carboxamide‑Derived Sodium Channel Blockers

Patent US9056832B2 discloses pyridine‑carboxamide sodium channel blockers [1]. N‑pyridin‑2‑ylfuran‑3‑carboxamide serves as a key intermediate for modular SAR exploration around the furan‑3‑carboxamide motif, offering a divergent point for installing sulfonamide, thiazole, or pyrrolidine extensions.

Quote Request

Request a Quote for N-pyridin-2-ylfuran-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.